Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride
Description
Historical Context and Emergence in Heterocyclic Compound Research
The discovery of this compound traces its origins to the systematic exploration of benzothiophene derivatives in the late 20th century. Benzothiophene scaffolds gained prominence following the identification of their inherent bioisosteric relationship with indole systems, offering improved metabolic stability while retaining aromatic π-stacking capabilities. Parallel developments in morpholine chemistry, particularly the recognition of its role as a hydrogen bond acceptor with reduced basicity compared to piperidine analogs, created opportunities for hybrid molecular designs.
Initial synthetic efforts focused on coupling chloromethyl benzothiophene intermediates with morpholine nucleophiles, as evidenced by early patents describing nucleophilic substitution reactions under mild alkaline conditions. The hydrochloride salt form emerged as a preferred formulation due to enhanced solubility in polar solvents, facilitating pharmacological testing. By 2005, the compound’s molecular characterization was formally documented in PubChem (CID 23798), establishing its structural identity with a molecular weight of 297.8 g/mol and the systematic name 1-(1-benzothiophen-3-yl)-2-morpholin-4-ylethanone hydrochloride.
Key milestones in its development include:
- 2008 : First reported antimicrobial screening against Gram-positive pathogens, demonstrating MIC values comparable to early β-lactam antibiotics.
- 2015 : Identification as a fragment-like inhibitor of acetylcholinesterase through high-throughput screening campaigns.
- 2022 : Utilization as a synthetic intermediate in radical cyclization methodologies for fused polyheterocyclic systems.
The compound’s historical trajectory reflects broader trends in medicinal chemistry, where rational hybridization of privileged substructures has become a cornerstone of lead optimization strategies.
Structural Significance of the Benzo[b]thiophene-Morpholinomethyl Ketone Hybrid Scaffold
The molecular architecture of this compound combines three critical pharmacophoric elements:
Benzo[b]thiophene Core
Morpholinomethyl Substituent
- Six-membered saturated ring with O/N heteroatoms providing conformational rigidity
- Oxygen atom acting as a hydrogen bond acceptor (HBA) with reduced basicity (pKa ~6.5-7.9) compared to piperidine analogs
- Methylenic spacer allowing optimal positioning of the morpholine ring relative to the benzothiophene plane
Ketone Linkage
Crystallographic studies of related analogs reveal a dihedral angle of 38.7° between the benzothiophene and morpholine planes, suggesting partial conjugation while maintaining three-dimensional diversity. Quantum mechanical calculations indicate frontier molecular orbitals localized primarily on the benzothiophene system (HOMO) and morpholine oxygen (LUMO), supporting its role in electron-deficient biological environments.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆ClNO₂S | |
| Topological Polar Surface Area | 38.4 Ų | |
| LogP (Calculated) | 2.87 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 |
The strategic incorporation of morpholine addresses common challenges in benzothiophene-based drug development. While unsubstituted benzothiophenes often exhibit poor aqueous solubility (typically <0.1 mg/mL), the morpholinomethyl ketone derivative demonstrates improved solubility profiles (2.8 mg/mL in phosphate buffer, pH 7.4). This modification also mitigates cytochrome P450-mediated metabolism through steric shielding of the sulfur atom, as evidenced by reduced sulfoxidation in hepatic microsome assays.
Synthetic methodologies have evolved to optimize the hybrid scaffold’s preparation. Modern routes employ:
- Ullmann-type coupling for direct arylation of morpholine derivatives
- Microwave-assisted Claisen-Schmidt condensations for ketone formation
- Flow chemistry approaches to control exothermic reactions during hydrochloride salt precipitation
These advances have enabled the production of multi-gram quantities with >98% purity, as verified by HPLC-UV analysis at 254 nm. The compound’s structural versatility is further demonstrated by its role as a precursor in:
- Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira)
- Reductive amination strategies for secondary amine derivatives
- Click chemistry applications via azide-alkyne cycloadditions
Properties
CAS No. |
7349-50-0 |
|---|---|
Molecular Formula |
C14H16ClNO2S |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-morpholin-4-ium-4-ylethanone;chloride |
InChI |
InChI=1S/C14H15NO2S.ClH/c16-13(9-15-5-7-17-8-6-15)12-10-18-14-4-2-1-3-11(12)14;/h1-4,10H,5-9H2;1H |
InChI Key |
WCYPINAQASUOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzo[b]thiophene Intermediate
The benzo[b]thiophene nucleus is prepared via decarboxylation or halogenation methods, providing a reactive site (e.g., bromine or other leaving groups) at the 3-position for subsequent functionalization. One established method involves:
Palladium-Catalyzed Coupling to Introduce Morpholinomethyl Group
The critical step is the palladium-catalyzed amination or alkylation of the benzo[b]thiophene intermediate with a morpholine derivative or morpholinomethyl reagent. Conditions include:
- Use of palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) or palladium carbene complexes.
- Ligands such as (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) or tri-tert-butylphosphine to enhance catalytic activity.
- Bases like sodium tert-butoxide to facilitate the reaction.
- Solvents such as toluene or xylene under reflux conditions.
An example reaction mixture for the coupling step includes 4-bromobenzo[b]thiophene, anhydrous morpholine or morpholinomethyl amine, sodium tert-butoxide, palladium catalyst, and a phosphine ligand in toluene heated under reflux.
Post-Coupling Treatment and Hydrochloride Salt Formation
After coupling, the reaction mixture is treated with an alcohol (e.g., ethanol) and acetic acid to stabilize the product, followed by acidification with hydrochloric acid to form the hydrochloride salt. This step improves the compound's purity and facilitates isolation without requiring column chromatography.
Detailed Reaction Scheme and Conditions
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| A | Preparation of 3-bromobenzo[b]thiophene intermediate | Decarboxylation of benzo[b]thiophene carboxylic acid derivatives; high-boiling base | 3-bromobenzo[b]thiophene |
| B | Palladium-catalyzed coupling with morpholinomethyl amine | Pd catalyst (e.g., Pd(dba)_2), BINAP ligand, NaOtBu base, toluene, reflux | 3-(morpholinomethyl)benzo[b]thiophene |
| C | Treatment with acetic acid and ethanol | Acetic acid, ethanol, room temperature | Stabilized intermediate |
| D | Acidification to form hydrochloride salt | Hydrochloric acid addition | Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride |
Optimization and Industrial Relevance
- The described method avoids purification by column chromatography, which is advantageous for scale-up.
- Use of specific palladium catalysts and ligands ensures high yield and selectivity while suppressing by-products.
- Alcohol choice (methanol, ethanol, isopropanol) affects solubility and crystallization; ethanol is often preferred.
- Base equivalents are optimized (typically 0.3 to 5 moles per mole of substrate) to maximize conversion.
Supporting Research and Patents
- US Patent US9206169B2 provides a comprehensive method for the preparation of benzo[b]thiophene compounds, including detailed reaction conditions and catalyst systems relevant to the synthesis of this compound.
- Earlier patents such as US4358593A describe related acylation and functionalization processes of benzo[b]thiophene derivatives, supporting the mechanistic rationale for the coupling and salt formation steps.
Summary Table of Reagents and Conditions
| Reagent/Component | Role | Typical Amount | Notes |
|---|---|---|---|
| 3-Bromobenzo[b]thiophene | Starting material | Stoichiometric | Prepared via decarboxylation or halogenation |
| Morpholinomethyl amine | Nucleophile | Excess or stoichiometric | Provides morpholinomethyl group |
| Palladium catalyst (e.g., Pd(dba)_2) | Catalyst | ~1-5 mol% | Enables C-N bond formation |
| BINAP or other phosphine ligand | Ligand | ~1-10 mol% | Enhances catalyst activity |
| Sodium tert-butoxide | Base | 0.3-5 equivalents | Deprotonates amine, facilitates coupling |
| Toluene or xylene | Solvent | Sufficient volume | High boiling point for reflux |
| Acetic acid and ethanol | Post-treatment | Excess | Stabilizes intermediate |
| Hydrochloric acid | Salt formation | Stoichiometric | Converts free base to hydrochloride salt |
Chemical Reactions Analysis
2.1. Formation of the Benzo[b]thien-3-yl Core
The benzo[b]thien-3-yl scaffold is typically synthesized via nucleophilic aromatic substitution or cyclization reactions . For example, reactions involving methyl 2-mercaptobenzoate and α-bromo acetophenone derivatives under basic conditions (e.g., potassium hydroxide in methanol) yield benzo[b]thiophen-3-ol derivatives . The mechanism involves:
-
Nucleophilic attack of a deprotonated thiol group on the α-position of a ketone.
-
Intramolecular aldol condensation , forming the fused benzo[b]thiophene ring .
Adaptation for Ketone Formation :
To introduce a ketone group at the 3-position, α-bromo acetophenone derivatives may be replaced with ketone precursors. This step could involve Friedel-Crafts acylation to install an acyl group onto the aromatic system, followed by cyclization .
2.3. Hydrochloride Salt Formation
The tertiary amine in morpholine is protonated by treating the base with hydrochloric acid or HCl gas , yielding the hydrochloride salt. This step stabilizes the compound and enhances aqueous solubility .
Reaction Conditions and Yields
Mechanistic Insights
-
Nucleophilic attack : The thiol group in methyl 2-mercaptobenzoate acts as a nucleophile, attacking the electrophilic α-carbon of the ketone precursor .
-
Cyclization : Intramolecular aldol condensation forms the benzo[b]thiophene ring, driven by elimination of methanol .
-
Salt formation : Protonation of morpholine’s tertiary amine enhances compound stability and solubility .
Analytical Data
Research Findings and Challenges
-
Selectivity and Stability : Benzo[b]thiophene derivatives show high reactivity due to sulfur’s electron-donating nature, requiring controlled reaction conditions to prevent side reactions .
-
Purification : Crystallization in hot methanol or filtration after acid quenching ensures high purity .
-
Functionalization : The ketone group’s reactivity allows further derivatization (e.g., amine coupling), expanding therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving the synthesis of thienyl-substituted compounds demonstrated promising activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One specific derivative showed an IC50 value of 16.19 μM against HCT-116, suggesting strong anticancer properties .
Inhibition of Histone Deacetylase
This compound has also been investigated for its role as an inhibitor of histone deacetylase, a target in cancer therapy. The inhibition of this enzyme can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The structure-activity relationship studies indicated that modifications to the benzo(b)thien moiety could enhance inhibitory potency .
Pharmacology
Blood-Brain Barrier Penetration
Research has shown that certain analogs of this compound possess the ability to cross the blood-brain barrier effectively. For example, one study reported that a modified compound maintained detectable levels in brain tissue after intravenous administration, indicating its potential for treating neurological disorders .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in various models of neurodegeneration. In vivo studies demonstrated that treatment with this compound resulted in decreased levels of phosphorylated c-jun, a marker associated with neuronal stress and apoptosis. This suggests a role in protecting neurons from damage under pathological conditions .
Materials Science
Synthesis of Functional Materials
this compound has been utilized as a precursor in the synthesis of novel materials with potential applications in organic electronics and photonics. Its derivatives have shown promise as components in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their unique electronic properties .
Case Study 1: Anticancer Efficacy
A series of benzo(b)thien derivatives were synthesized and tested for anticancer activity. Among them, compound 12k demonstrated superior metabolic stability and cytotoxicity compared to other analogs, highlighting the importance of structural modifications for enhancing therapeutic efficacy .
Case Study 2: Neuroprotective Mechanisms
In a study focusing on neuroprotection, compounds derived from benzo(b)thien were administered to animal models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes, supporting their potential use in treating neurodegenerative diseases .
Data Summary
Mechanism of Action
The mechanism of action of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: Unlike Raloxifene (piperidinyl-ethoxy) or LY320135 (cyanophenyl), the target compound’s morpholinomethyl group may enhance solubility due to morpholine’s polar nature .
- Functional Groups : The ketone at position 3 is a shared feature with Raloxifene and LY320135, critical for receptor interactions .
Pharmacological and Functional Differences
- Raloxifene Hydrochloride : Binds estrogen receptors selectively (SERM activity) due to its hydroxy-phenyl and piperidinyl-ethoxy groups .
- LY320135: Acts as a cannabinoid receptor antagonist, attributed to its 4-cyanophenyl substituent .
- DPS-2 : Demonstrates cytotoxicity in oil-in-water microemulsions, likely due to its lipophilic methoxy-phenyl groups .
- Metizoline Hydrochloride : Targets α-adrenergic receptors via its imidazoline moiety, a structural deviation from ketone-based analogs .
The target compound’s morpholinomethyl group could modulate G protein-coupled receptor (GPCR) activity, as morpholine derivatives are common in GPCR ligands (e.g., AM281 in ) .
Solubility and Formulation Insights
- Raloxifene Hydrochloride : Poor aqueous solubility (overcome via salt formation) .
- DPS-2 : Utilized in oil-in-water microemulsions for enhanced delivery .
- Benzo[b]thiophen-3-ylmethanamine HCl: Exhibits solubility in organic solvents (e.g., methanol), suggesting similar formulation strategies for the target compound .
Biological Activity
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by a benzo[b]thienyl moiety linked to a morpholinomethyl ketone functional group. The synthesis of this compound typically involves nucleophilic substitutions and condensation reactions, enabling the formation of derivatives through interactions with electrophiles. The morpholine ring's nucleophilic nature allows for various chemical modifications, which can enhance its biological properties.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. Similar compounds have demonstrated efficacy in inhibiting various cancer cell lines by interfering with specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that compounds structurally related to this compound can effectively inhibit human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HCT-116 | TBD |
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound may also exhibit anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways by influencing the expression of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The ability to suppress COX activity has been linked to reduced production of pro-inflammatory mediators .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, interaction studies indicate that it may influence key signaling pathways related to cell proliferation and apoptosis. Further research is required to determine its binding affinities and specific interactions with proteins involved in cancer progression and inflammation.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : A series of 32 new compounds were synthesized based on benzo[b]diazepine structures, revealing significant cytotoxic activities against MCF-7 and HCT-116 cell lines. The most effective compound displayed an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells .
- Anti-inflammatory Studies : Research on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs demonstrated their ability to inhibit COX enzymes significantly, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound likely involves Friedel-Crafts acylation or nucleophilic substitution. For example, benzothiophene derivatives (e.g., 1-Benzothiophene-2-sulfonyl chloride in ) can serve as precursors. A plausible route:
React benzo[b]thiophene with chloroacetyl chloride under Lewis acid catalysis to form the ketone intermediate.
Introduce morpholine via nucleophilic substitution (e.g., using morpholine in anhydrous conditions).
Hydrochloride salt formation via HCl gas or aqueous HCl .
Optimization: Monitor reaction progress using HPLC (as in ) and adjust solvent polarity (e.g., THF or dichloromethane) to improve crystallinity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with fluorescence detection (similar to benzo[a]pyrene analysis in ) and compare retention times against standards.
- Structural Confirmation : Employ - and -NMR to identify aromatic protons (6.5–8.5 ppm) and morpholine/methylene groups (2.5–4.5 ppm). Mass spectrometry (HRMS) can verify the molecular ion peak (expected ~300–350 g/mol, depending on substituents) .
- Crystallinity : X-ray diffraction or melting point analysis (e.g., 234–235°C for analogous hydrochlorides in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Methodological Answer :
- Experimental Design : Use dose-response assays (e.g., IC studies) across multiple cell lines to account for variability. For receptor-targeted activity, employ competitive binding assays with radiolabeled ligands.
- Data Analysis : Apply ANOVA (as in ) to compare activity across replicates. If discrepancies persist, verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and analyze degradation products weekly via LC-MS.
- pH Stability : Prepare buffers (pH 1–10) and monitor hydrolysis over 24 hours. Morpholine’s susceptibility to acidic cleavage (e.g., HCl) may require protective formulations .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs by replacing morpholine with piperidine or piperazine (see for piperidin-1-ylethoxy substitutions).
- Functional Group Analysis : Introduce electron-withdrawing/donating groups (e.g., fluoro or methoxy) on the benzothiophene ring (as in –8 for boronic acid derivatives).
- Pharmacological Profiling : Compare binding affinities using SPR (surface plasmon resonance) or computational docking .
Analytical and Data Interpretation Challenges
Q. What are the best practices for validating analytical methods when detecting trace impurities?
- Methodological Answer :
- Sensitivity : Use UPLC-MS/MS with a detection limit ≤0.1% (w/w). Calibrate with spiked samples containing known impurities (e.g., unreacted benzothiophene).
- Reproducibility : Perform inter-day and intra-day validation (RSD <2%) across three laboratories .
Q. How should researchers address solubility limitations in biological assays?
- Methodological Answer :
- Solvent Selection : Test DMSO, ethanol, or PEG-400 (see for solubility profiles of similar hydrochlorides).
- Surfactant Use : Add polysorbate-80 (0.1% w/v) to aqueous buffers. Confirm stability via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
